molecular formula C19H19N5OS B6270594 2-{[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide CAS No. 2170136-02-2

2-{[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide

Cat. No.: B6270594
CAS No.: 2170136-02-2
M. Wt: 365.5
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Description

This compound features a pyridine core substituted with two cyano groups (positions 3 and 5), a dimethylamino group (position 6), and an ethyl group (position 4). A sulfanyl (-S-) linker connects the pyridine ring to a phenylacetamide moiety. The dimethylamino and cyano groups contribute to its polarity, while the ethyl and phenyl groups enhance lipophilicity.

Properties

CAS No.

2170136-02-2

Molecular Formula

C19H19N5OS

Molecular Weight

365.5

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation for Pyridine Ring Formation

The pyridine nucleus is synthesized via a modified Hantzsch dihydropyridine synthesis. A β-keto ester (e.g., ethyl acetoacetate) reacts with malononitrile and dimethylamine hydrochloride under acidic conditions to yield 6-(dimethylamino)-4-ethyl-2-hydroxypyridine-3,5-dicarbonitrile.

Reaction Conditions :

  • Solvent : Ethanol/water (3:1 v/v)

  • Catalyst : Concentrated HCl (2 equiv)

  • Temperature : 80°C, reflux for 12 hours

  • Yield : 68–72%

Functionalization of the Pyridine Intermediate

The hydroxyl group at position 2 is replaced with a thiol group using phosphorus pentasulfide (P₂S₅) in dry pyridine:

C10H11N3O+P2S5C10H11N3S+H3PO4\text{C}{10}\text{H}{11}\text{N}3\text{O} + \text{P}2\text{S}5 \rightarrow \text{C}{10}\text{H}{11}\text{N}3\text{S} + \text{H}3\text{PO}4

Optimization Notes :

  • Excess P₂S₅ (1.5 equiv) improves conversion to 2-mercapto-3,5-dicyano-6-(dimethylamino)-4-ethylpyridine.

  • Reaction time: 6 hours at 110°C under nitrogen.

Sulfanyl Bridge Formation

Nucleophilic Aromatic Substitution (SNAr)

The thiolate anion attacks a halogenated phenylacetamide precursor. For example, 2-bromo-2-phenylacetamide reacts with the pyridine thiol in DMF using K₂CO₃ as a base:

C10H11N3S+BrC6H4CONH2C19H19N5OS+KBr\text{C}{10}\text{H}{11}\text{N}3\text{S}^- + \text{BrC}6\text{H}4\text{CONH}2 \rightarrow \text{C}{19}\text{H}{19}\text{N}_5\text{OS} + \text{KBr}

Key Parameters :

  • Base : K₂CO₃ (2.2 equiv)

  • Temperature : 90°C, 8 hours

  • Yield : 58–63%

Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) offers higher regioselectivity. Using Pd(OAc)₂/Xantphos, the reaction proceeds at 100°C in toluene:

Catalytic System :

ComponentQuantity (mol%)
Pd(OAc)₂5
Xantphos10
Cs₂CO₃3.0 equiv

Advantages :

  • Reduced side products (e.g., disulfide formation).

  • Yield improvement to 75–80%.

Purification and Characterization

Chromatographic Techniques

  • Normal Phase SiO₂ : Eluent = ethyl acetate/hexane (1:3)

  • HPLC : C18 column, acetonitrile/water (70:30), 1.0 mL/min

  • Purity : >98% (by HPLC)

Spectroscopic Data

Technique Key Signals
¹H NMR δ 1.32 (t, 3H, CH₂CH₃), δ 3.12 (s, 6H, N(CH₃)₂)
¹³C NMR δ 115.2 (CN), δ 168.4 (CONH₂)
HRMS m/z 365.1345 [M+H]⁺ (calc. 365.1348)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Index
SNAr58–6395Low
Pd-Catalyzed Coupling75–8098High
Mitsunobu Coupling50–5592Moderate

Trade-offs :

  • Metal-catalyzed methods offer superior yields but require expensive ligands.

  • SNAr is cost-effective but generates more byproducts.

Scale-Up Challenges and Mitigation

  • Exothermic Reactions : Controlled addition of P₂S₅ to prevent thermal runaway.

  • Pd Residues : Activated charcoal treatment reduces Pd content to <5 ppm.

  • Cyanide Handling : Closed-system processing with HCN scrubbers.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically forming corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the nitrile groups, converting them into amines.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Amino derivatives of the parent compound.

  • Substitution: : A variety of functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Inhibition of DNA Methyltransferase (DNMT)

One of the primary applications of this compound is as an inhibitor of DNA methyltransferase 1 (DNMT1). Research indicates that it significantly decreases the methylation activity of DNMT1, leading to increased levels of fetal hemoglobin (HbF) and a higher percentage of HbF-expressing erythrocytes. This effect has potential implications for treating conditions like sickle cell disease and β-thalassemia, where increased HbF levels can ameliorate symptoms .

Anticancer Activity

Preliminary studies have suggested that compounds similar to 2-{[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide exhibit anticancer properties. The ability to modulate epigenetic factors through DNMT inhibition may contribute to the suppression of tumor growth and enhanced sensitivity to chemotherapy in various cancer types. Further investigations are necessary to elucidate the specific mechanisms involved and the efficacy in clinical settings.

Neuroprotective Effects

The compound has shown promise in neuroprotective studies, particularly in models of neurodegenerative diseases. By potentially influencing pathways related to oxidative stress and inflammation, it may serve as a therapeutic agent for conditions such as Alzheimer's disease or Parkinson's disease. Ongoing research aims to clarify these effects and their applicability in clinical therapies.

Pharmacological Studies

Pharmacological investigations into this compound's interactions with biological systems have revealed its potential as a lead compound for developing new drugs targeting various diseases. Its unique structure allows for modifications that could enhance its bioactivity or selectivity against specific targets.

Case Study 1: DNMT Inhibition in Sickle Cell Disease

A study conducted by MedKoo highlighted the effects of GSK3482364 (another name for the compound) in increasing HbF levels in sickle cell disease models. The results demonstrated a correlation between DNMT1 inhibition and therapeutic benefits, suggesting a viable pathway for drug development aimed at treating hemoglobinopathies .

Case Study 2: Anticancer Research

Research published in various journals indicated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. These findings underscore the potential for developing targeted therapies that minimize side effects associated with traditional chemotherapy.

Mechanism of Action

  • The compound interacts with molecular targets primarily through its functional groups.

  • The dicyano and dimethylamino groups are key to binding with proteins or enzymes, potentially inhibiting their activity or altering their function.

  • Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.

Comparison with Similar Compounds

Substituent Variations in Pyridine-Based Analogs

The following compounds share the pyridine-sulfanyl-acetamide backbone but differ in substituents, leading to distinct properties:

Compound Name Key Substituents (Pyridine Positions) Functional Groups on Acetamide Source
2-{[6-Amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)pyridin-2-yl]sulfanyl}acetamide 4: 4-(Cyclopropylmethoxy)phenyl; 6: Amino Acetamide (unsubstituted)
2-{[6-Amino-3,5-dicyano-4-(2-thienyl)pyridin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide 4: 2-Thienyl; 6: Amino N-(2-Methoxy-5-methylphenyl)
Target Compound 4: Ethyl; 6: Dimethylamino 2-Phenyl -

Key Observations :

  • Position 4 Substituents : The ethyl group in the target compound enhances hydrophobicity compared to the aromatic (thienyl, cyclopropylmethoxy phenyl) groups in analogs .

Influence of Substituents on Reactivity and Physical Properties

  • Dimethylamino vs. Amino Groups: highlights that dimethylamino-containing compounds (e.g., 2-(dimethylamino)ethyl methacrylate) exhibit lower reactivity in polymerization compared to amino analogs but show improved physical properties (e.g., tensile strength) when paired with co-initiators like diphenyliodonium hexafluorophosphate . This suggests the dimethylamino group in the target compound may confer stability in reactive environments.
  • Cyano Groups: The presence of cyano groups at positions 3 and 5 (common in all analogs) likely enhances intermolecular interactions (e.g., hydrogen bonding) and thermal stability, as seen in pyridine-based coordination polymers () .

Biological Activity

The compound 2-{[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide (CAS No. 2170136-02-2) is a novel chemical entity with potential therapeutic applications. Its unique structure suggests a range of biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the biological activity of this compound, drawing on diverse sources and recent findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N5OSC_{19}H_{19}N_{5}OS with a molecular weight of 365.45 g/mol. The compound features a pyridine ring substituted with dicyano and dimethylamino groups, linked through a sulfur atom to a phenylacetamide moiety.

PropertyValue
CAS Number2170136-02-2
Molecular FormulaC19H19N5OS
Molecular Weight365.45 g/mol
AppearanceSolid Powder
Purity≥98%

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on related phenylacetamides have shown their ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in mediating inflammatory responses .

Anti-cancer Potential

The compound's structural features suggest potential activity against various cancer cell lines. Inhibitors targeting DNA methyltransferases (like GSK-3484862) have shown promise in inducing hypomethylation and reactivating tumor suppressor genes, indicating that similar compounds may also exhibit anti-cancer properties .

Case Studies and Research Findings

  • In vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, although further studies are required to confirm these findings.
  • Animal Models : Animal studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound. For example, similar compounds have been evaluated in adjuvant-induced arthritis models, demonstrating significant reductions in paw edema and inflammatory markers .
  • Mechanistic Insights : Mechanistic studies are focusing on how the compound interacts at the molecular level with specific targets, such as receptors involved in inflammation and cancer progression.

Q & A

Basic: How can reaction conditions be optimized for synthesizing 2-{[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide?

Answer:
Synthesis optimization requires systematic variation of parameters:

  • Temperature : Elevated temperatures (80–120°C) often accelerate reaction rates but may reduce selectivity. Stepwise heating protocols can balance yield and purity .
  • Catalysts : Palladium or copper catalysts improve coupling reactions; ligand selection (e.g., phosphine ligands) influences stereochemical outcomes .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
  • Design of Experiments (DoE) : Apply fractional factorial designs to identify critical factors (e.g., pH, reagent stoichiometry) with minimal experimental runs .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., dimethylamino, phenyl groups) and detect impurities. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • IR Spectroscopy : Confirm functional groups (e.g., C≡N stretching at ~2200 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out byproducts .

Basic: How do functional groups (e.g., sulfanyl, dicyano) influence the compound’s reactivity and bioactivity?

Answer:

  • Sulfanyl Group (-S-) : Enhances nucleophilicity for thiol-ene click chemistry and modulates redox activity in biological systems .
  • Dicyano Substituents : Increase electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. Also improves thermal stability .
  • Dimethylamino Group : Impacts solubility (via protonation at physiological pH) and hydrogen-bonding potential .

Advanced: What computational strategies can predict reaction pathways for derivatives of this compound?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map transition states and activation energies for sulfanyl group substitutions .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for multi-step syntheses, reducing trial-and-error experimentation .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data across structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substituent variations (e.g., ethyl vs. methyl groups) using bioassay data. Example analogs:

    Compound VariationBiological Activity ShiftReference
    Replacement of ethyl with methylReduced kinase inhibition
    Cyano vs. nitro groupsEnhanced antibacterial potency
  • Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to account for inter-lab variability in assay protocols .

Advanced: What methodologies are recommended for studying target interactions in vitro and in vivo?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) between the compound and protein targets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • In Vivo Pharmacokinetics : Use LC-MS/MS for plasma concentration profiling and compartmental modeling to estimate bioavailability .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., sulfanyl incorporation) be elucidated?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare 12^{12}C/13^{13}C or 1^{1}H/2^{2}H substitution rates to identify rate-determining steps .
  • Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient species via NMR or X-ray crystallography .
  • Computational Mechanistic Studies : Simulate reaction trajectories using ab initio molecular dynamics to visualize bond-breaking/forming events .

Advanced: What strategies mitigate toxicity risks during preclinical evaluation?

Answer:

  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict metabolic pathways and prioritize derivatives with lower hepatotoxicity risk .
  • Cytotoxicity Screening : Employ high-content imaging (HCI) in HepG2 cells to assess mitochondrial membrane potential and ROS generation .
  • Metabolite Identification : Incubate with liver microsomes and profile metabolites via UPLC-QTOF-MS to detect reactive intermediates .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences at varying temperatures .
  • HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation (>98%) .

Advanced: How can researchers design derivatives to explore structure-property relationships?

Answer:

  • Bioisosteric Replacement : Substitute the phenyl group with heteroaromatic rings (e.g., pyridine) to alter π-π stacking interactions .
  • Functional Group Addition : Introduce hydroxyl or carboxyl groups to improve water solubility and pharmacokinetics .
  • Solid-State Studies : Use X-ray diffraction to correlate crystal packing (e.g., hydrogen-bonding networks) with stability and dissolution rates .

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